[2-[2-(2-Quinolin-8-yloxyethoxy)ethoxy]phenyl]methanol
Overview
Description
[2-[2-(2-Quinolin-8-yloxyethoxy)ethoxy]phenyl]methanol is a complex organic compound that features a quinoline moiety linked through a series of ethoxy groups to a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(2-Quinolin-8-yloxyethoxy)ethoxy]phenyl]methanol typically involves multiple steps:
Formation of the Quinoline Ether: The initial step involves the reaction of 8-hydroxyquinoline with ethylene oxide to form 2-(8-quinolinyloxy)ethanol.
Extension of the Ethoxy Chain: This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain, resulting in 2-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}ethanol.
Introduction of the Phenylmethanol Group: Finally, the ethoxy chain is reacted with benzyl chloride under basic conditions to introduce the phenylmethanol group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[2-(2-Quinolin-8-yloxyethoxy)ethoxy]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: The major products include quinoline carboxylic acids and aldehydes.
Reduction: Dihydroquinoline derivatives are the primary products.
Substitution: Various substituted quinoline ethers can be formed depending on the nucleophile used.
Scientific Research Applications
[2-[2-(2-Quinolin-8-yloxyethoxy)ethoxy]phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinoline moiety makes it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [2-[2-(2-Quinolin-8-yloxyethoxy)ethoxy]phenyl]methanol involves its interaction with specific molecular targets:
Molecular Targets: The quinoline moiety can interact with nucleic acids and proteins, potentially inhibiting enzymes or altering gene expression.
Pathways Involved: The compound may affect pathways related to oxidative stress, as the quinoline structure is known to generate reactive oxygen species under certain conditions.
Comparison with Similar Compounds
Similar Compounds
(2-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}benzonitrile): This compound has a similar structure but with a nitrile group instead of a methanol group.
(2-{2-[2-(8-quinolinyloxy)ethoxy]ethoxy}phenyl)amine: This compound features an amine group in place of the methanol group.
Uniqueness
[2-[2-(2-Quinolin-8-yloxyethoxy)ethoxy]phenyl]methanol is unique due to its combination of a quinoline moiety with a flexible ethoxy chain and a reactive phenylmethanol group
Properties
IUPAC Name |
[2-[2-(2-quinolin-8-yloxyethoxy)ethoxy]phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-15-17-5-1-2-8-18(17)24-13-11-23-12-14-25-19-9-3-6-16-7-4-10-21-20(16)19/h1-10,22H,11-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVODVNZIPOBQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCCOCCOC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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